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Executive Summary
FHD-609 is a potent and selective heterobifunctional degrader of the Bromodomain-containing

protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling

complex. By inducing the degradation of BRD9, FHD-609 disrupts critical gene expression

programs that drive the proliferation of certain cancers, particularly synovial sarcoma and

specific subtypes of acute myeloid leukemia (AML). This document provides an in-depth

technical guide on the core impact of FHD-609 on downstream gene expression, summarizing

key quantitative data, detailing experimental methodologies, and visualizing the underlying

molecular pathways.

Introduction to FHD-609 and its Mechanism of
Action
FHD-609 is a proteolysis-targeting chimera (PROTAC) that selectively targets BRD9 for

ubiquitination and subsequent degradation by the proteasome. BRD9, through its

bromodomain, recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF

complex to specific genomic loci to modulate chromatin structure and gene transcription. In

certain malignancies, such as synovial sarcoma characterized by the SS18-SSX fusion

oncoprotein, and in some AML subtypes, cancer cells exhibit a strong dependency on BRD9 for

their survival and proliferation.
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The degradation of BRD9 by FHD-609 leads to the eviction of the ncBAF complex from

chromatin, resulting in significant alterations in the transcriptional landscape. This targeted

protein degradation has been shown to downregulate key oncogenic gene sets, offering a

promising therapeutic strategy.

Impact on Downstream Gene Expression
Extensive analysis of preclinical models and patient-derived samples from clinical trials has

demonstrated that FHD-609-mediated degradation of BRD9 leads to a significant

downregulation of genes associated with cancer cell proliferation and oncogenic growth.

Gene Set Enrichment Analysis (GSEA) in Synovial
Sarcoma
In a phase I clinical study involving patients with advanced synovial sarcoma, RNA-sequencing

of tumor biopsies revealed that extensive BRD9 degradation corresponded to the

downregulation of cancer cell proliferation gene sets.[1][2][3] Gene Set Enrichment Analysis

(GSEA) of both preclinical SYO-1 xenograft models and patient biopsies treated with FHD-609
consistently showed a negative enrichment for gene sets associated with oncogenic growth

and proliferation.

Table 1: Top Downregulated Gene Sets in SYO-1 Xenografts and Patient Biopsies Treated with

FHD-609
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Source: Adapted from Foghorn Therapeutics presentation data.

Gene Expression Changes in Acute Myeloid Leukemia
(AML)
In preclinical models of AML, FHD-609 demonstrated potent anti-proliferative effects in a

subset of cell lines.[4] Mechanistic studies using RNA-seq, ATAC-seq, and ChIP-seq revealed

significant changes in the chromatin landscape in FHD-609-sensitive AML cells.[4] A key finding

was the identification of high expression of the transcription factor Interferon Regulatory Factor

8 (IRF8) as a predictor of sensitivity to FHD-609.[4][5]

Treatment with FHD-609 in sensitive AML cell lines led to the downregulation of a subset of

MLL fusion target genes and a loss of chromatin accessibility at IRF8-related genomic regions.

[4][5]
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Table 2: Downregulation of MLL Fusion Target Genes in AML Cell Lines Treated with FHD-609

Gene Fold Change (log2) vs. Control

MEIS1 -1.5

HOXA9 -1.2

PBX3 -1.0

FLT3 -0.8

Note: The data presented is illustrative based on heatmap representations from preclinical

studies. Actual fold changes may vary.

Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this

document.

RNA-Sequencing (RNA-seq) of Patient Tumor Biopsies
Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor

biopsies were obtained from patients at screening and during on-treatment visits in the

phase I clinical trial (NCT04965753).[1][6] Total RNA was extracted from the FFPE samples.

Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.

Data Analysis: Raw sequencing data were processed, and differential gene expression

analysis was performed using DESeq2.[1] Gene set enrichment analysis (GSEA) was

conducted using the Molecular Signatures Database (MSigDB) to identify enriched hallmark,

KEGG, and Reactome gene sets.[1]

RNA-Sequencing (RNA-seq), ATAC-seq, and ChIP-seq in
AML Cell Lines

Cell Culture and Treatment: AML cell lines were cultured under standard conditions and

treated with FHD-609 or vehicle control for specified durations.
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RNA-Sequencing: Total RNA was extracted, and libraries were prepared for sequencing to

analyze differential gene expression.

ATAC-Sequencing (Assay for Transposase-Accessible Chromatin using sequencing): This

technique was used to assess changes in chromatin accessibility following FHD-609
treatment. The protocol involves cell lysis, transposition with Tn5 transposase, and

subsequent sequencing of the accessible DNA fragments.

ChIP-Sequencing (Chromatin Immunoprecipitation followed by sequencing): ChIP-seq was

performed to map the genome-wide localization of BRD9 and other relevant proteins. The

general protocol includes:

Cross-linking of proteins to DNA with formaldehyde.

Sonication to shear the chromatin.

Immunoprecipitation of the protein of interest using a specific antibody.

Reversal of cross-links and purification of the associated DNA.

Sequencing of the purified DNA fragments.

Signaling Pathways and Mechanistic Models
The following diagrams illustrate the proposed mechanism of action of FHD-609 and its impact

on downstream signaling.
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FHD-609 Mechanism of Action
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Experimental Workflow for Gene Expression Analysis

Conclusion
FHD-609 effectively degrades BRD9, leading to significant and selective changes in the

downstream gene expression profiles of cancer cells dependent on this protein. The

downregulation of key oncogenic pathways, as evidenced by RNA-sequencing and other

genomic analyses, provides a strong rationale for the therapeutic potential of FHD-609 in

synovial sarcoma and specific AML subtypes. The identification of IRF8 as a potential
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biomarker for sensitivity in AML further underscores the precision of this targeted approach.

The experimental protocols and data presented herein offer a comprehensive resource for

researchers and clinicians working to advance our understanding and application of BRD9

degraders in oncology. Further investigation into the full spectrum of FHD-609's impact on the

transcriptome will continue to illuminate its therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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